Dibutyltin, 2,2,2-trifluoroacetate
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Overview
Description
Dibutyltin, 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C₁₂H₁₈F₆O₄Sn and a molecular weight of 458.97 g/mol . It is a covalent linker used in the production of polymers, known for enhancing the thermal stability and mechanical properties of polymers when incorporated into their backbone .
Preparation Methods
The synthesis of dibutyltin, 2,2,2-trifluoroacetate typically involves the reaction of dibutyltin oxide with trifluoroacetic acid. The reaction conditions include heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
Dibutyltin, 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different organotin oxides.
Substitution: It can participate in substitution reactions where the trifluoroacetate groups are replaced by other functional groups.
Coordination: The compound can form coordination complexes with other molecules, enhancing its reactivity and application in catalysis.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyltin, 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions.
Industry: It is used to enhance the properties of polymers, making them more durable and thermally stable.
Mechanism of Action
The mechanism by which dibutyltin, 2,2,2-trifluoroacetate exerts its effects involves its role as a catalyst. In the formation of urethanes, for example, it catalyzes the reaction between isocyanates and alcohols by coordinating with the reactants and facilitating their interaction . The molecular targets and pathways involved include the activation of isocyanate groups and the stabilization of transition states during the reaction.
Comparison with Similar Compounds
Dibutyltin, 2,2,2-trifluoroacetate is unique due to its trifluoroacetate groups, which enhance its reactivity and stability. Similar compounds include:
Dibutyltin dilaurate: Used as a catalyst in polyurethane production.
Dibutyltin oxide: Employed in various organic synthesis reactions.
Trifluoroacetic acid: A strong acid used in organic chemistry for various purposes.
These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C12H18F6O4Sn |
---|---|
Molecular Weight |
458.97 g/mol |
IUPAC Name |
dibutyltin(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C4H9.2C2HF3O2.Sn/c2*1-3-4-2;2*3-2(4,5)1(6)7;/h2*1,3-4H2,2H3;2*(H,6,7);/q;;;;+2/p-2 |
InChI Key |
JTRGWAAQOVTJGY-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn+2]CCCC.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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